molecular formula C19H18N6 B2867288 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 878062-98-7

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B2867288
CAS No.: 878062-98-7
M. Wt: 330.395
InChI Key: QTPQCQZREZTFPN-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Position 1: Methyl group.
  • Position 4: Phenylimino substituent and N-linked 4-methylphenyl group.
  • Position 6: Primary amine.

Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for kinase inhibition, anticancer activity, and applications in PET imaging .

Properties

IUPAC Name

1-methyl-6-N-(4-methylphenyl)-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6/c1-13-8-10-15(11-9-13)22-19-23-17(21-14-6-4-3-5-7-14)16-12-20-25(2)18(16)24-19/h3-12H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQCQZREZTFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization to form the pyrazolo[3,4-d]pyrimidine core: This step often involves the reaction of the pyrazole with a suitable nitrile or amidine under acidic or basic conditions.

    Substitution reactions: Introduction of the methyl and phenyl groups can be done through nucleophilic substitution reactions using appropriate alkylating agents and aryl halides.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate binding.

    Modulating receptor activity: Acting as an agonist or antagonist at a receptor site.

    Interfering with cellular pathways: Affecting signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and related pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name / ID Position 1 Position 4 Position 6 Biological Activity Reference
Target Compound Methyl Phenylimino + 4-methylphenyl Amine Hypothesized kinase inhibition N/A
PPY18 (1-(3-fluoropropoxybenzyl) analog) 3-Fluoropropoxybenzyl Furan-2-yl Amine Adenosine A2A receptor PET imaging
1-Methyl-N-(4-methylsulfonylphenyl) Methyl 4-Methylsulfonylphenyl Amine PI5P4Kγ inhibition
N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl Amine Kinase modulation (implied)
N-Isopropyl-6-(methylthio)-1-phenyl Phenyl Isopropylamine + methylthio Unreported

Key Observations :

  • Position 1 : Methyl or aryl groups (e.g., phenyl, benzyl) are common. Bulky substituents like 3-fluoropropoxybenzyl (PPY18) enhance blood-brain barrier penetration .
  • Position 4: The phenylimino group in the target compound is unique; most analogs feature aryl or heteroaryl groups (e.g., furan, methoxyphenyl). These substituents influence solubility and target affinity .
  • Position 6: Amine groups are conserved in bioactive analogs, often serving as hydrogen-bond donors for target binding .

Example :

  • Compound 7e (): Synthesized via acetylation of a pyridoindole precursor (77% yield) .
  • PPY18 (): Fluorinated analog prepared via nucleophilic substitution (61% yield) .

The target compound’s synthesis would likely follow similar protocols, with phenylimino introduction requiring specialized reagents.

Spectroscopic and Physicochemical Data

While the target compound’s spectral data are absent, analogs provide benchmarks:

  • IR/NMR : Amine N-H stretches (~3400 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm) are typical .
  • Mass Spectrometry : Molecular ions (e.g., [M+H]⁺ at m/z 406 for PPY18) confirm molecular weights .

Notes

Data Limitations : Direct biological or synthetic data for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Conflicting Evidence: No contradictions were identified; however, substituent effects vary by target (e.g., fluorination improves imaging but may reduce solubility).

Research Gaps: Further studies should explore the phenylimino group’s role in pharmacokinetics and target engagement.

Biological Activity

1-Methyl-N-(4-methylphenyl)-4-(phenylimino)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H18N6\text{C}_{16}\text{H}_{18}\text{N}_6

This indicates that it consists of a pyrazolo-pyrimidine core, which is known for various pharmacological properties. The presence of methyl and phenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Several studies have reported the anticancer effects of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines. In particular:

  • Cell Lines Tested : DLD-1 (colon cancer) and HT-29 (colon cancer) cell lines were used to evaluate the compound's efficacy.
  • Mechanism of Action : The compound induces apoptosis in cancer cells through activation of caspases and modulation of mitochondrial membrane potential. Flow cytometry analyses indicated a significant increase in apoptotic cells upon treatment with the compound at varying concentrations.
CompoundCell LineIC50 (µM)
This compoundDLD-10.39
This compoundHT-290.15

These findings suggest that the compound exhibits potent anticancer properties with lower IC50 values indicating higher efficacy compared to other tested compounds .

Mechanistic Insights

Research indicates that the biological activity of this compound may involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression was observed in treated cells.

The induction of apoptosis was confirmed using Annexin V binding assays and acridine orange/ethidium bromide staining techniques .

Case Studies

A recent study investigated the effects of this compound on colorectal cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation and significant apoptosis induction after 24 hours of exposure. The concentration levels of p53 protein were notably reduced in treated cells compared to controls, indicating a potential pathway for therapeutic intervention .

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